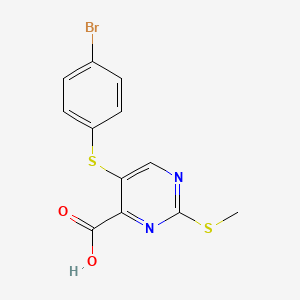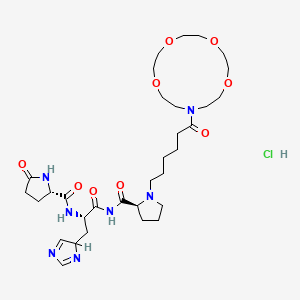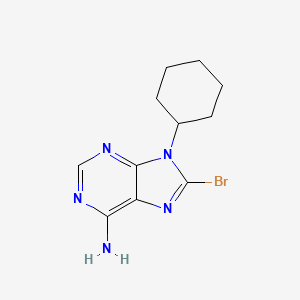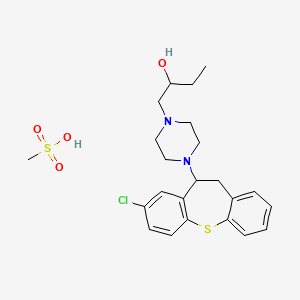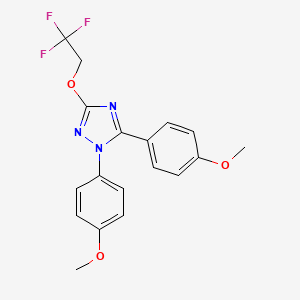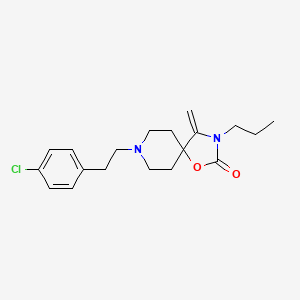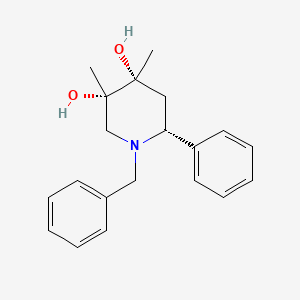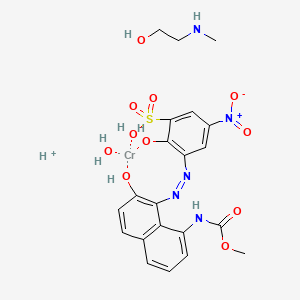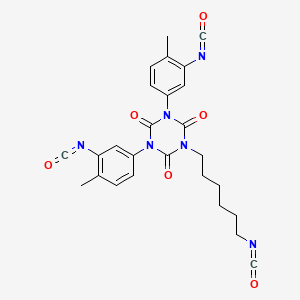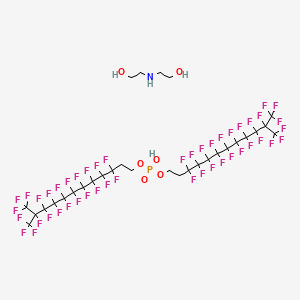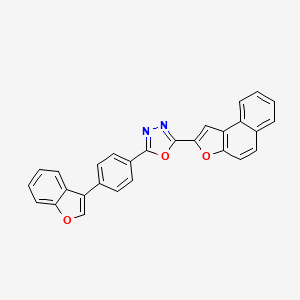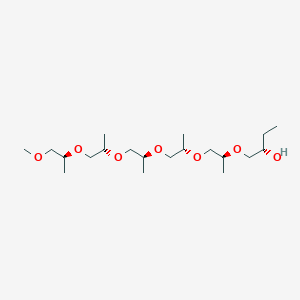
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- is a complex organic compound with a unique structure characterized by multiple ether linkages and methyl groups. This compound is part of a class of macrocyclic compounds known for their ability to form stable complexes with various ions, making them valuable in both chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- typically involves multi-step organic reactions. One common method includes the stepwise addition of ethylene oxide to a suitable initiator, followed by methylation of the resulting polyether. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl groups, facilitating the nucleophilic attack on the ethylene oxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Applications De Recherche Scientifique
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to encapsulate various molecules.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism by which 2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- exerts its effects involves its ability to form stable complexes with ions through non-covalent interactions. These interactions are primarily driven by hydrogen bonding and van der Waals forces. The molecular targets include metal ions and biological macromolecules, which can be modulated by the compound to achieve desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Similar in structure but lacks the methyl groups, resulting in different complexation properties.
4,7,10,13,16,19-Hexamethyl-2,5,8,11,14,17,20-heptaoxatetracosan-22-ol: Contains additional ether linkages and methyl groups, offering enhanced stability in complex formation.
Uniqueness
2,5,8,11,14,17-Hexaoxaheneicosan-19-ol, 4,7,10,13,16-pentamethyl- is unique due to its specific arrangement of ether linkages and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specificity in complex formation .
Propriétés
Numéro CAS |
72187-25-8 |
|---|---|
Formule moléculaire |
C20H42O7 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-methoxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxybutan-2-ol |
InChI |
InChI=1S/C20H42O7/c1-8-20(21)14-27-19(6)13-26-18(5)12-25-17(4)11-24-16(3)10-23-15(2)9-22-7/h15-21H,8-14H2,1-7H3/t15-,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
PNVMQWAENBPTDS-RABCQHRBSA-N |
SMILES isomérique |
CC[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)COC)O |
SMILES canonique |
CCC(COC(C)COC(C)COC(C)COC(C)COC(C)COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


